4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
4-Butoxyphenyl 4-propylbicyclo[222]octane-1-carboxylate is a synthetic organic compound that belongs to the class of bicyclo[222]octane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Scientific Research Applications
4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cubane: Known for its high energy and stability.
Bicyclo[1.1.1]pentane: Used as a bioisostere in medicinal chemistry.
Bicyclo[2.2.2]octane: Shares the same core structure but with different substituents.
Uniqueness
4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including medicinal chemistry and materials science.
Properties
CAS No. |
75390-92-0 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-propylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C22H32O3/c1-3-5-17-24-18-6-8-19(9-7-18)25-20(23)22-14-11-21(10-4-2,12-15-22)13-16-22/h6-9H,3-5,10-17H2,1-2H3 |
InChI Key |
ZMHNNCUEUUSBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C23CCC(CC2)(CC3)CCC |
Origin of Product |
United States |
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